2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol
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Overview
Description
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenol ring substituted with a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic conditions to form the pyrazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The phenol ring is then functionalized with the methylbenzyl group through etherification reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and automated systems could further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]benzene
- **2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]aniline
Uniqueness
Compared to similar compounds, 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol is unique due to the presence of both a methoxyphenyl group and a methylbenzyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-3-4-8-17(16)15-29-18-11-12-20(22(27)13-18)24-21(14-25-26-24)19-9-5-6-10-23(19)28-2/h3-14,27H,15H2,1-2H3,(H,25,26) |
InChI Key |
QTEDZZZEEFGQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
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